4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol
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Overview
Description
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a furan ring at the 6-position The thiol group at the 2-position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl and furan groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and furan groups contribute to its binding affinity and specificity for these targets. The thiol group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methyl)-6-(furan-2-yl)pyrimidine-2-thiol
- 4-(Chloromethyl)-6-(furan-2-yl)pyrimidine-2-thiol
- 4-(Bromomethyl)-6-(furan-2-yl)pyrimidine-2-thiol
Uniqueness
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Biological Activity
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is a heterocyclic compound characterized by a pyrimidine ring with a trifluoromethyl group and a furan moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H5F3N2OS with a molecular weight of approximately 246.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the thiol group contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, demonstrating inhibition rates comparable to established antifungal agents.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Inhibition Rate (%) | Comparison Agent | Inhibition Rate (%) |
---|---|---|---|
B. cinerea | 96.84 | Tebuconazole | 96.45 |
S. sclerotiorum | 82.73 | Tebuconazole | 83.34 |
P. oryzae | 63.91 | Tebuconazole | 70.12 |
These results suggest that the compound can serve as a promising candidate for developing new antifungal treatments .
Anticancer Activity
The anticancer properties of this compound have also been investigated, with studies showing its effectiveness against several cancer cell lines, including PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung) cells.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |
---|---|---|---|
PC3 | 10 | Doxorubicin | 5 |
K562 | 15 | Doxorubicin | 5 |
HeLa | 12 | Doxorubicin | 5 |
A549 | 20 | Doxorubicin | 5 |
The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent, although it was less potent than doxorubicin .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to these targets, while the thiol group can participate in redox reactions, potentially influencing signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds, providing context for understanding the efficacy of this compound.
- Study on Pyrimidine Derivatives : A study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their antifungal and anticancer activities. Compounds with similar structures showed promising results in inhibiting fungal growth and cancer cell proliferation, supporting the potential of this class of compounds .
- In Vivo Studies : Preliminary in vivo studies demonstrated that derivatives of this compound could reduce tumor size in animal models, suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Properties
IUPAC Name |
4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(16)14-7)6-2-1-3-15-6/h1-4H,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDQJNIHUKDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.